molecular formula C17H14ClN B14537576 1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- CAS No. 62224-68-4

1-Naphthalenamine, N-(2-chloro-3-methylphenyl)-

Cat. No.: B14537576
CAS No.: 62224-68-4
M. Wt: 267.8 g/mol
InChI Key: GDBDAZYBAZIVIL-UHFFFAOYSA-N
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Description

1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- is an aromatic amine compound derived from naphthalene It is characterized by the presence of a naphthalene ring bonded to an amine group, which is further substituted with a 2-chloro-3-methylphenyl group

Preparation Methods

The synthesis of 1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-naphthylamine.

    Substitution Reaction: 1-naphthylamine undergoes a substitution reaction with 2-chloro-3-methylphenyl chloride under suitable conditions to yield 1-Naphthalenamine, N-(2-chloro-3-methylphenyl)-.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: It can participate in electrophilic substitution reactions, such as halogenation and nitration.

    Coupling Reactions: It can be used in azo coupling reactions to form azo dyes.

Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents like sodium in amyl alcohol, and electrophiles for substitution reactions.

Scientific Research Applications

1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- can be compared with other similar compounds such as:

    1-Naphthylamine: A simpler aromatic amine derived from naphthalene.

    2-Naphthylamine: Another naphthalene derivative with different substitution patterns.

    N-Phenyl-1-naphthylamine: A compound with a phenyl group instead of a 2-chloro-3-methylphenyl group.

The uniqueness of 1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62224-68-4

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

N-(2-chloro-3-methylphenyl)naphthalen-1-amine

InChI

InChI=1S/C17H14ClN/c1-12-6-4-11-16(17(12)18)19-15-10-5-8-13-7-2-3-9-14(13)15/h2-11,19H,1H3

InChI Key

GDBDAZYBAZIVIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC3=CC=CC=C32)Cl

Origin of Product

United States

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